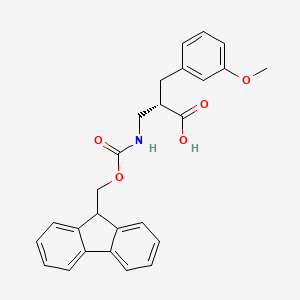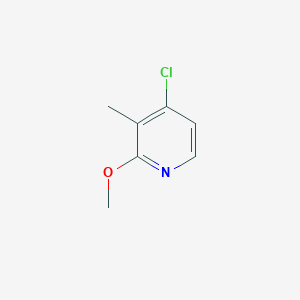
1-(3-Nitrophenyl)piperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Nitrophenyl)piperidin-4-one is an organic compound that belongs to the class of piperidinones It is characterized by a piperidine ring substituted with a nitrophenyl group at the 1-position and a ketone group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Nitrophenyl)piperidin-4-one can be synthesized through several methods. One common approach involves the reaction of 3-nitrobenzyl chloride with piperidin-4-one under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium carbonate. The mixture is heated to reflux, and the product is isolated through recrystallization .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Nitrophenyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ketone group can be reduced to an alcohol using reagents such as sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, ethanol.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products Formed:
Reduction of the nitro group: 1-(3-Aminophenyl)piperidin-4-one.
Reduction of the ketone group: 1-(3-Nitrophenyl)piperidin-4-ol.
Wissenschaftliche Forschungsanwendungen
1-(3-Nitrophenyl)piperidin-4-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Nitrophenyl)piperidin-4-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(4-Nitrophenyl)piperidin-4-one: Similar structure but with the nitro group at the 4-position.
1-(3-Aminophenyl)piperidin-4-one: Reduction product of 1-(3-Nitrophenyl)piperidin-4-one.
1-(3-Nitrobenzyl)piperidin-4-one: Another derivative with a different substitution pattern.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its nitro group at the 3-position allows for specific interactions and transformations that are not possible with other isomers .
Eigenschaften
Molekularformel |
C11H12N2O3 |
|---|---|
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
1-(3-nitrophenyl)piperidin-4-one |
InChI |
InChI=1S/C11H12N2O3/c14-11-4-6-12(7-5-11)9-2-1-3-10(8-9)13(15)16/h1-3,8H,4-7H2 |
InChI-Schlüssel |
UAGSKUGVSRVRFE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



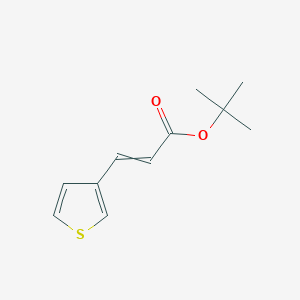
![2-[3-(2-nitrophenoxy)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13983327.png)

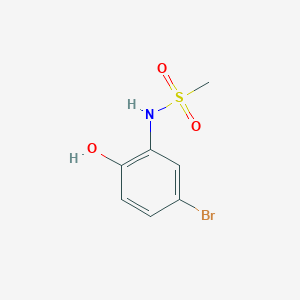
![2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-4-yl)amino]propanoic acid](/img/structure/B13983343.png)

![n-{2-[(4-Chlorophenyl)sulfanyl]ethyl}aniline](/img/structure/B13983363.png)
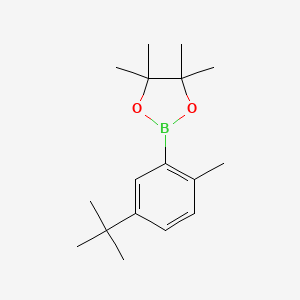
![1-(1,1-Dimethylethyl) 4-methyl 4-({[(9H-fluoren-9-ylmethyl)oxy]carbonyl}amino)-1,4-piperidinedicarboxylate](/img/structure/B13983381.png)

